2-Fluoro-4-iodopyridine-3-carbaldehyde
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Description
2-Fluoro-4-iodopyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H3FINO and its molecular weight is 251 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Fluoro-4-iodopyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom at the 2-position and an iodine atom at the 4-position, along with an aldehyde functional group at the 3-position. Its molecular formula is C6H4FINE, and it has a molecular weight of approximately 222.99 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the halogen substituents enhances its lipophilicity and reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitutions, which are crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related pyridine derivative demonstrated an IC50 value ranging from 3.36 to 21.35 μM against different human tumor cell lines, indicating significant antiproliferative activity .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains due to its ability to disrupt cellular processes .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of pyridine derivatives found that compounds similar to this compound exhibited promising results against cancer cell lines, outperforming standard treatments like 5-fluorouracil in specific contexts .
- Synthesis of Bioactive Compounds : The compound has been utilized as a building block in the synthesis of more complex molecules with enhanced biological activities. For instance, it serves as a precursor in the synthesis of β-carboline derivatives, which are known for their neuroprotective and anticancer properties .
Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : Its derivatives are being explored as potential drugs for cancer therapy and other diseases due to their selective cytotoxicity.
- Agricultural Chemistry : The compound's ability to modulate biological activity is being investigated for use in agrochemicals, such as herbicides and insecticides .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | 3.36 - 21.35 | Moderate | Yes |
Pyridine Derivative A | 10 - 30 | High | Yes |
Pyridine Derivative B | >50 | Low | No |
Properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGIOGTLFSXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433841 |
Source
|
Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-82-3 |
Source
|
Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodopyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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